![molecular formula C32H28N4O7 B2532332 ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 931320-12-6](/img/no-structure.png)
ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C32H28N4O7 and its molecular weight is 580.597. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
®-HPBE: serves as a versatile intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors play a crucial role in managing hypertension and heart failure by modulating the renin-angiotensin-aldosterone system. Researchers explore its potential in designing novel ACE inhibitors with improved efficacy and fewer side effects .
Organic Synthesis
The compound’s benzyl group provides a reactive site for various transformations. For instance:
- Wittig Reaction : The benzylic position can undergo Wittig reactions, leading to the formation of alkenes. This reaction is useful for constructing carbon-carbon double bonds .
Biocatalysis and Enzyme Engineering
Researchers have explored the use of carbonyl reductase (GoCR) to efficiently produce ®-HPBE. Structure-guided evolution of GoCR led to variants with enhanced stereoselectivity and catalytic efficiency. These variants offer a potential biocatalyst for large-scale production of ®-HPBE .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 2-furylmethylamine with 4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzaldehyde, followed by acylation with N-(4-aminobenzoyl)-L-glutamic acid ethyl ester. The resulting product is then treated with ethyl chloroformate to form the final compound.", "Starting Materials": [ "2-furylmethylamine", "4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzaldehyde", "N-(4-aminobenzoyl)-L-glutamic acid ethyl ester", "ethyl chloroformate" ], "Reaction": [ "Condensation of 2-furylmethylamine with 4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzaldehyde in the presence of a suitable catalyst to form 3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazoline", "Acylation of the above product with N-(4-aminobenzoyl)-L-glutamic acid ethyl ester in the presence of a suitable coupling agent to form ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate", "Treatment of the above product with ethyl chloroformate in the presence of a suitable base to form the final compound, ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate" ] } | |
Número CAS |
931320-12-6 |
Nombre del producto |
ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |
Fórmula molecular |
C32H28N4O7 |
Peso molecular |
580.597 |
Nombre IUPAC |
ethyl 4-[[2-[3-[[4-(furan-2-ylmethylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H28N4O7/c1-2-42-31(40)23-13-15-24(16-14-23)34-28(37)20-35-27-8-4-3-7-26(27)30(39)36(32(35)41)19-21-9-11-22(12-10-21)29(38)33-18-25-6-5-17-43-25/h3-17H,2,18-20H2,1H3,(H,33,38)(H,34,37) |
Clave InChI |
IISFGPIRRJUTTE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.